Ethyl 2-amino-4-chloro-5-methoxybenzoate is an organic compound classified within the family of benzoic acid derivatives, specifically o-methoxybenzoic acids. It is characterized by the presence of an ethyl ester, an amino group, a chlorine substituent, and a methoxy group on the benzene ring. This compound is of particular interest due to its potential applications in pharmaceutical chemistry and organic synthesis.
Ethyl 2-amino-4-chloro-5-methoxybenzoate can be synthesized through various chemical processes. It belongs to the broader category of aromatic compounds, particularly those that are substituted benzenoids. The compound's classification is as follows:
The synthesis of ethyl 2-amino-4-chloro-5-methoxybenzoate typically involves the esterification of 2-amino-4-chloro-5-methoxybenzoic acid with ethanol. This reaction is often catalyzed by sulfuric acid under reflux conditions to ensure complete conversion to the ester form.
Key steps in the synthesis include:
In industrial settings, continuous flow processes may be employed to enhance efficiency, allowing for better control over reaction parameters such as temperature and pressure .
The molecular formula for ethyl 2-amino-4-chloro-5-methoxybenzoate is , with a molecular weight of approximately 229.66 g/mol. The structure features a benzene ring substituted with an amino group at position 2, a chlorine atom at position 4, and a methoxy group at position 5.
Structural Representation:
CCOC(=O)C1=CC(Cl)=C(N)C=C1OCInChI=1S/C10H12ClN2O3/c1-4-17(5-2)6-7-20-10(18)8-9(15)11(16)7-8/h6H,4-5H2,1-3H3Ethyl 2-amino-4-chloro-5-methoxybenzoate can participate in various chemical reactions typical of esters and aromatic compounds. These include:
These reactions highlight its versatility as a reagent in organic synthesis.
Ethyl 2-amino-4-chloro-5-methoxybenzoate exhibits several notable physical properties:
Chemical properties include:
These properties are essential for understanding its behavior in various environments and applications.
Ethyl 2-amino-4-chloro-5-methoxybenzoate has potential applications in:
Its diverse chemical properties make it a valuable compound for further research in medicinal chemistry and related fields .
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5